molecular formula C19H19ClN4O3 B2421379 4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 685107-77-1

4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2421379
CAS No.: 685107-77-1
M. Wt: 386.84
InChI Key: VBCQMSZCKCFYGU-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-chlorophenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c20-14-3-1-2-4-16(14)23-7-9-24(10-8-23)19(26)21-13-5-6-17-15(11-13)22-18(25)12-27-17/h1-6,11H,7-10,12H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCQMSZCKCFYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20ClN3O2\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_2

This structure includes a benzoxazine moiety, which contributes to its pharmacological properties.

Mechanisms of Biological Activity

Benzoxazine derivatives exhibit various biological activities due to their ability to interact with multiple biological targets. The mechanisms include:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. The presence of the chlorophenyl group enhances lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy.
  • Anticancer Properties : Research indicates that benzoxazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines.
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their anti-inflammatory properties.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of related benzoxazine derivatives against MCF-7 breast cancer cells, reporting an IC50 value of approximately 70 µg/mL for one derivative . This suggests that modifications in the benzoxazine structure can significantly enhance anticancer activity.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of various benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL, demonstrating promising antibacterial potential .
  • Enzyme Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE) was tested, revealing a significant inhibitory effect comparable to standard drugs used for Alzheimer's disease treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)
Compound AAnticancerMCF-770
Compound BAntibacterialS. aureus< 50
Compound CEnzyme InhibitionAChE30

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